molecular formula C14H12N4OS B11482259 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide

5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11482259
M. Wt: 284.34 g/mol
InChI Key: SFNZNHHBYSBKFO-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with various reagents. One common method is the Friedländer condensation, where aminoaldehyde reacts with cyclic and heterocyclic ketones in the presence of ethanolic potassium hydroxide (KOH) under reflux conditions . Another approach involves the use of formic acid or triethyl orthoformate as cyclizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. Additionally, it induces apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for the development of targeted therapies in cancer treatment and other diseases .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4OS/c1-7-9-10(15)11(12(16)19)20-14(9)18-13(17-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,16,19)

InChI Key

SFNZNHHBYSBKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)N)N

Origin of Product

United States

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